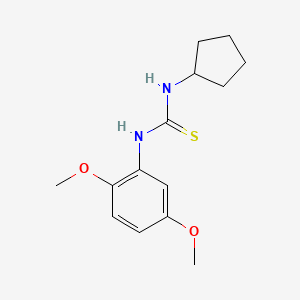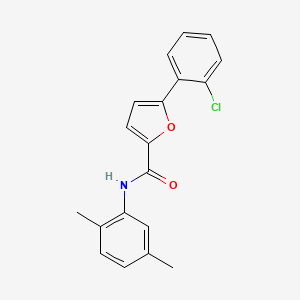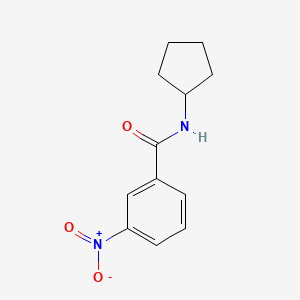![molecular formula C21H28N2O2 B5867012 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMB-E1 and has been studied extensively for its potential use as a therapeutic agent.
Mécanisme D'action
Further studies are needed to understand the mechanism of action of BMB-E1 and its potential applications.
3. Drug Development: BMB-E1 has potential applications as a therapeutic agent, and further research is needed to develop drugs based on this compound.
4. Combination Therapy: BMB-E1 has potential applications in combination therapy with other drugs for various diseases such as cancer and neurological disorders. Further research is needed to determine the optimal combination therapy for these diseases.
Conclusion:
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine is a chemical compound that has potential applications in various scientific research fields. It has been extensively studied for its potential use as a therapeutic agent in cancer research, neurological disorders, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of this compound in humans and to develop drugs based on this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine has several advantages and limitations for lab experiments. Some of the most significant advantages and limitations of this compound include:
Advantages:
1. High Potency: BMB-E1 has been found to be highly potent in various lab experiments.
2. Wide Range of Applications: BMB-E1 has been found to have potential applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases.
3. Low Toxicity: BMB-E1 has been found to have low toxicity in various lab experiments.
Limitations:
1. Limited Availability: BMB-E1 is not readily available and requires specialized equipment and expertise for its synthesis.
2. Limited Understanding of
Orientations Futures
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine has several potential future directions for research. Some of the most significant future directions of this compound include:
1. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of BMB-E1 in humans.
2.
Méthodes De Synthèse
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-ethylpiperazine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine has been extensively studied for its potential use in various scientific research applications. Some of the most significant applications of this compound include:
1. Cancer Research: Several studies have shown that BMB-E1 has potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
2. Neurological Disorders: BMB-E1 has been studied for its potential use in treating various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective effects and can improve cognitive function.
3. Cardiovascular Diseases: BMB-E1 has been found to have potential cardioprotective effects. It can protect the heart from damage caused by ischemia-reperfusion injury and can improve cardiac function.
Propriétés
IUPAC Name |
1-ethyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-22-11-13-23(14-12-22)16-19-9-10-20(21(15-19)24-2)25-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINGJHXEYGXZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)



![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)
